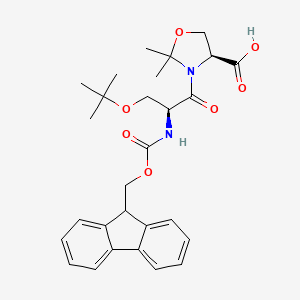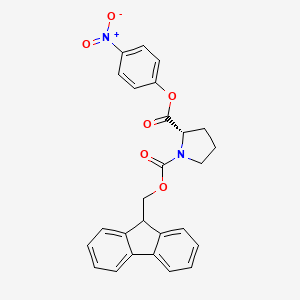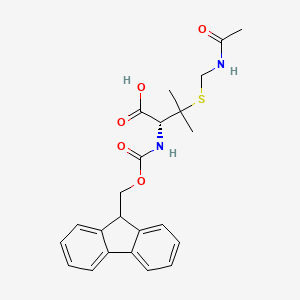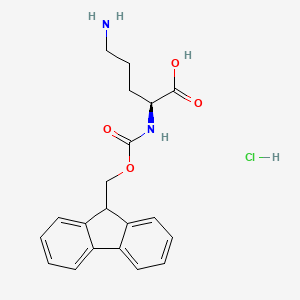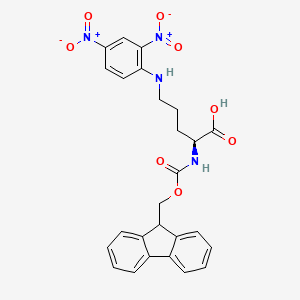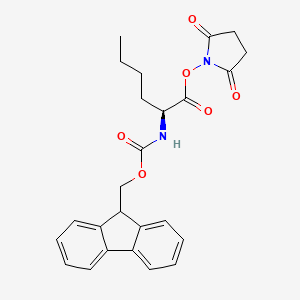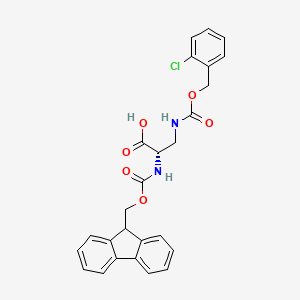
Fmoc-Dap(Z-2-Cl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Z-2-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain Amino Group: The side chain amino group is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base such as triethylamine.
Chlorination: The benzyloxycarbonyl-protected compound is then chlorinated at the ortho position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Fmoc-Dap(Z-2-Cl)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). The Z group is removed using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields 2,3-diaminopropanoic acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions yield peptides with this compound as a building block.
科学研究应用
Fmoc-Dap(Z-2-Cl)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Fmoc-Dap(Z-2-Cl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The Fmoc group is removed under basic conditions, while the Z group is removed under hydrogenation conditions, allowing for selective deprotection and subsequent coupling reactions.
相似化合物的比较
Fmoc-Dap(Z-2-Cl)-OH: can be compared with other protected amino acids such as:
Fmoc-Dap(Z)-OH: Lacks the chlorine substitution, making it less reactive in substitution reactions.
Fmoc-Dap(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Z group, which is removed under acidic conditions.
Fmoc-Lys(Z)-OH: A similar protected amino acid with a lysine backbone instead of 2,3-diaminopropanoic acid.
The uniqueness of This compound lies in its chlorine substitution, which provides additional reactivity for further functionalization.
属性
IUPAC Name |
(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWACIVEQKMBCJ-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
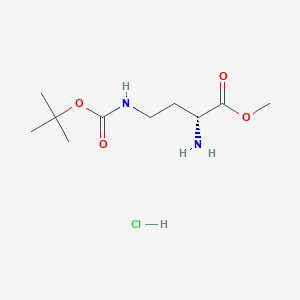
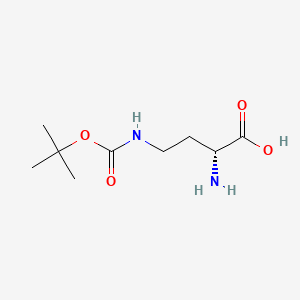
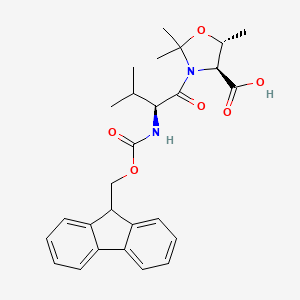
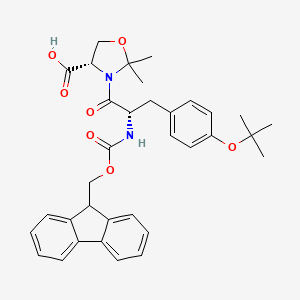

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
